molecular formula C9H6N4O3 B8716459 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-65-3

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B8716459
M. Wt: 218.17 g/mol
InChI Key: GKEUJZWWIZVJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add 1.0 g of 5-(2-furyl)-1-methylpyrazole-4-carbonitrile to 4.1 ml of concentrated sulfuric acid at from -10° C to -12° C and, at the same temperature, slowly add a nitrating mixture (0.91 ml of concentrated sulfuric acid and 0.45 ml of fuming nitric acid) dropwise to the resulting reaction mixture for 1 hour at this temperature, and then pour the prepared solution onto 20 g of ice and water. Crystallize the thus-prepared precipitate in an ice-bath to obtain an 80% yield of 1-methyl-5-(5-nitro-2-furyl)pyrazole-4-carbonitrile [m.p. 149.5° to 151.5° C].
Name
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]#[N:13].S(=O)(=O)(O)O.[N+:19]([O-])([OH:21])=[O:20]>O>[CH3:11][N:10]1[C:6]([C:2]2[O:1][C:5]([N+:19]([O-:21])=[O:20])=[CH:4][CH:3]=2)=[C:7]([C:12]#[N:13])[CH:8]=[N:9]1

Inputs

Step One
Name
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
Quantity
1 g
Type
reactant
Smiles
O1C(=CC=C1)C1=C(C=NN1C)C#N
Name
Quantity
4.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.91 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.45 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise to the resulting reaction mixture for 1 hour at this temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Crystallize the thus-prepared precipitate in an ice-bath

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1C=1OC(=CC1)[N+](=O)[O-])C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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